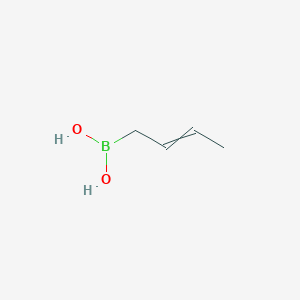

Crotylboronic acid

Description

Significance and Versatility in Organic Transformations

The significance of crotylboronic acid and its derivatives lies in their remarkable versatility as building blocks for the synthesis of complex organic molecules, particularly in the fields of natural product synthesis and pharmaceutical chemistry. smolecule.comcolumbia.eduacs.org Organoboron compounds, in general, are prized for their stability, low toxicity, and broad functional group tolerance. acs.orgualberta.ca this compound is no exception and serves as a key component in a variety of powerful carbon-carbon bond-forming reactions. chemistry.coachillinois.edu

One of the most prominent applications of this compound is in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. smolecule.comchemistry.coach These reactions enable the formation of carbon-carbon bonds by coupling the crotyl group with various organic halides or triflates. smolecule.comchemistry.coachlibretexts.org Furthermore, this compound and its esters can undergo conjugate additions to α,β-unsaturated carbonyl compounds and participate in multicomponent reactions like the Petasis reaction, which efficiently creates highly functionalized amines. smolecule.comacs.org The ability to form multiple C-C bonds in a controlled and sequential manner using boronic acid intermediates highlights their importance in rapidly building molecular complexity. nih.gov

Historical Context of Allylic Organoboron Reagents

The journey to understanding and utilizing this compound is rooted in the broader history of organoboron chemistry. The field gained significant momentum with the work of Herbert C. Brown, who received the Nobel Prize in Chemistry in 1979 for his contributions, including the development of hydroboration. acs.org A key discovery was made in 1964 with the report of the transfer of an allyl group from triallylboron to carbonyl compounds. acs.org This reaction, known as allylboration, proceeds through a highly ordered, six-membered chair-like transition state, which laid the groundwork for stereoselective synthesis. acs.org

The development of metal-catalyzed cross-coupling reactions by Suzuki and Miyaura in 1979, which utilized organoboron compounds, was another monumental step. escholarship.org In the same year, Hoffmann and Zeiss observed that allylboronic esters add to aldehydes with high stereoselectivity. escholarship.org These discoveries spurred intense interest in developing a wider range of organoboron reagents. acs.org

Early allylboron reagents, while effective, often suffered from instability. collectionscanada.ca For instance, allylboronic acids were found to be unstable and would decompose if not kept in solution and away from moisture. collectionscanada.ca This led to the development of more stable and user-friendly variants, such as crotylboronate esters (e.g., pinacol (B44631) esters) and potassium allyl- and crotyltrifluoroborates. collectionscanada.camsu.edu These stable, often crystalline solids are easier to handle, store, and use, significantly broadening the practical applications of allylic organoboron chemistry. columbia.educollectionscanada.ca

Unique Reactivity Profile in Carbon-Carbon Bond Formation

The unique reactivity of this compound is most evident in its diastereoselective addition to aldehydes and other carbonyl compounds. This stereoselectivity is a direct consequence of the geometry of the crotyl group's double bond, which can exist as either the (E)- or (Z)-isomer. msu.edu The stereochemical outcome of the reaction is highly predictable based on the configuration of the starting crotylboronate, a principle explained by the Zimmerman-Traxler model.

This model posits a closed, chair-like six-membered transition state involving the boron atom, the carbonyl oxygen, and the reacting carbon atoms. msu.edulibguides.com

The (E)-crotylboronate isomer preferentially forms the anti-diastereomer of the resulting homoallylic alcohol. msu.edupsu.edu

The (Z)-crotylboronate isomer, in contrast, leads to the syn-diastereomer . msu.edupsu.edu

This high degree of stereocontrol is a cornerstone of modern asymmetric synthesis, allowing chemists to selectively create one of two possible diastereomers with high fidelity. msu.edu The diastereoselectivity can be exceptionally high, often exceeding 97:3 for the desired isomer. psu.edu

Furthermore, the reactivity can be modulated by catalysts. For example, while uncatalyzed or Brønsted acid-catalyzed additions of (E)-crotylboronates give anti-products, the use of a Lewis acid like BF3·OEt2 can reverse the selectivity to favor syn-products. msu.eduresearchgate.net This catalytic control adds another layer of versatility to crotylation reactions. The development of chiral catalysts has also enabled highly enantioselective crotylations, allowing for the creation of specific stereoisomers in high enantiomeric excess. researchgate.netlboro.ac.uk This predictable and controllable stereoselectivity makes this compound and its derivatives powerful reagents for constructing stereochemically complex molecules, such as polyketide natural products. columbia.eduresearchgate.net

Diastereoselective Crotylation of Aldehydes

The table below illustrates the high diastereoselectivity achieved in the crotylation of various aldehydes using the pinacol esters of (E)- and (Z)-crotylboronic acid. The reactions demonstrate the reliable formation of anti or syn products based on the geometry of the crotylboronate reagent.

| Aldehyde | Crotylboronate Isomer | Product Diastereomer | Diastereomeric Ratio (anti:syn or syn:anti) |

| Benzaldehyde | (E)-crotylboronic acid pinacol ester | anti-homoallylic alcohol | >98:2 |

| Benzaldehyde | (Z)-crotylboronic acid pinacol ester | syn-homoallylic alcohol | 2:98 |

| Acetaldehyde | (E)-crotylboronic acid pinacol ester | anti-homoallylic alcohol | 98:2 |

| Acetaldehyde | (Z)-crotylboronic acid pinacol ester | syn-homoallylic alcohol | 3:97 |

| Isobutyraldehyde | (E)-crotylboronic acid pinacol ester | anti-homoallylic alcohol | 97:3 |

| Isobutyraldehyde | (Z)-crotylboronic acid pinacol ester | syn-homoallylic alcohol | 4:96 |

This table is generated based on data patterns reported for crotylation reactions. msu.edulibguides.com

Properties

IUPAC Name |

but-2-enylboronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BO2/c1-2-3-4-5(6)7/h2-3,6-7H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSKGWZJVNAIOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC=CC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Crotylboronic Acid and Derivatives

Stereoselective Synthesis of (E)- and (Z)-Crotylboronates

The geometric configuration of the double bond in crotylboronates dictates the stereochemical outcome of their subsequent reactions. Consequently, methods that allow for the selective synthesis of either the (E)- or (Z)-isomer are of paramount importance.

Asymmetric Diboration Strategies

A powerful strategy for preparing enantioenriched crotylboronate precursors involves the asymmetric diboration of dienes. Platinum-catalyzed asymmetric diboration has emerged as a key method for this purpose. For instance, the reaction of 1,4-pentadiene (B1346968) with a diboron (B99234) reagent in the presence of a platinum catalyst and a chiral ligand can yield a diboronate with high enantiomeric excess. nih.gov This resulting diboronate serves as a versatile intermediate that can be further transformed into stereochemically defined crotylboronates. nih.gov

Another approach involves the Pt-catalyzed asymmetric diboration of vinyl boronic esters, which provides access to enantioenriched 1,1,2-tris(boronate) esters. researchgate.net These tris(boronate) species are valuable precursors that can be converted into a variety of chiral compounds, including internal vicinal bis(boronate) esters. researchgate.net The development of tandem diboration/cross-coupling reactions of terminal alkenes has further expanded the utility of this methodology, allowing for the direct conversion of simple starting materials into complex chiral products. nsf.gov

Nickel-Catalyzed Z-Selective Alkene Transposition

The synthesis of (Z)-crotylboronates can be effectively achieved through a nickel-catalyzed Z-selective alkene transposition (isomerization) of α-boryl substituted homoallylboronates. nih.govrsc.org This method provides high selectivity for the desired (Z)-isomer, which is often challenging to obtain through other means. nih.govCurrent time information in Bangalore, IN.

The reaction typically employs a nickel catalyst, such as Ni(dppp)Cl2, in the presence of co-catalysts like diphenylphosphine (B32561) (Ph2PH), zinc (Zn), and zinc iodide (ZnI2). nih.gov The choice of the nickel catalyst and reaction conditions is crucial for achieving high Z-selectivity. For example, studies have shown that different nickel precursors can lead to varying ratios of (Z)- to (E)-isomers. nih.gov This methodology has been successfully applied to synthesize (Z)-α-boryl-crotylboronates with excellent selectivity. nih.govrsc.org

| Nickel Catalyst | Z/E Ratio | Yield (%) |

|---|---|---|

| NiCl₂ | No Reaction | - |

| NiBr₂ | 5:1 | 70 |

| Ni(OAc)₂ | 2:1 | Low |

| Ni(acac)₂ | 6:1 | - |

| NiCl₂·glyme | 7:1 | Low |

Base-Mediated Alkylation of α-Boryl Crotylboronates

A versatile method for the synthesis of α,α-disubstituted (E)- and (Z)-crotylboronates involves the base-mediated alkylation of α-boryl (E)- or (Z)-crotylboronates. researchgate.netacs.orgnsf.gov This reaction proceeds with high regioselectivity, with the alkylation occurring exclusively at the carbon atom alpha to the boron atoms. researchgate.netacs.org A significant advantage of this method is the retention of the original alkene geometry of the starting crotylboronate. researchgate.netacs.orgnsf.gov

The process typically involves treating the α-boryl crotylboronate with a strong, non-nucleophilic base, such as lithium tetramethylpiperidide (LTMP), followed by the addition of an alkyl halide. researchgate.netrsc.org This protocol has been shown to be effective for a range of alkylating agents, including methyl iodide and other alkyl halides, leading to the formation of the corresponding α,α-disubstituted crotylboronates in good yields. researchgate.netrsc.org

Synthesis of Substituted Crotylboronic Derivatives

The introduction of substituents at the α-position of the crotylboronate backbone provides access to a wider range of building blocks for complex organic synthesis.

α-Substituted Crotylboronates

The synthesis of α-substituted crotylboronates can be achieved through various stereoselective methods. One notable example is the preparation of α-borylmethyl-(Z)-crotylboronate. nih.gov This is accomplished through a two-step sequence starting from 1,4-pentadiene, which involves an asymmetric alkene diboration followed by a Ni-catalyzed Z-selective alkene transposition. nih.gov Similarly, racemic α-borylmethyl-(E)-crotylboronate can be synthesized and utilized in catalytic asymmetric transformations. These α-borylmethyl substituted crotylboronates are valuable reagents for the stereoselective synthesis of homoallylic alcohols. nih.gov

α,α-Disubstituted Crotylboronates

The synthesis of α,α-disubstituted crotylboronates has been a significant focus of research, leading to the development of robust synthetic strategies. As detailed in section 2.1.3, the base-mediated alkylation of α-boryl crotylboronates is a primary method for accessing these compounds with high stereocontrol. researchgate.netacs.orgnsf.govrsc.org This approach allows for the introduction of a wide variety of substituents at the α-position. rsc.org

The scope of this reaction has been demonstrated with various electrophiles, including alkyl halides, propargylic chlorides, and even electrophilic silanes, to produce a diverse library of α,α-disubstituted (E)- and (Z)-crotylboronates. rsc.org For example, the reaction of α-boryl-(E)-crotylboronate with different alkyl halides in the presence of a base yields the corresponding α-alkyl-α-boryl-(E)-crotylboronates in good yields while maintaining the E-geometry of the double bond. rsc.org

| Electrophile (RX) | Product | Yield (%) |

|---|---|---|

| MeI | 3a | - |

| EtI | 3b | 85 |

| n-BuBr | 3c | 82 |

| i-PrI | 3d | 83 |

| TMSCl | 3e | 83 |

| BrCH₂CO₂Et | 3f | 71 |

| HC≡CCH₂Cl | 3g | 78 |

| Allyl Bromide | 3h | 82 |

In addition to base-mediated alkylation, other methods such as Rh-catalyzed stereoselective alkene transposition have also been reported for the synthesis of specific α,α-disubstituted crotylboronates. rsc.org These methodologies collectively provide powerful tools for the construction of highly substituted and stereochemically rich organic molecules.

Homoallenyl Boronates

A modern and effective strategy for the stereoselective synthesis of crotylboronate derivatives involves the transition-metal-catalyzed isomerization of homoallylic boronates. Specifically, (Z)-α-boryl-crotylboronates can be prepared with high selectivity through the nickel-catalyzed isomerization of an α-boryl substituted homoallylboronate precursor. nih.govresearchgate.netresearchgate.net

The process begins with a readily available homoallylic bisboronate, 1,1-di(boryl)but-3-ene, which is subjected to a nickel catalyst system. nih.gov This induces a Z-selective alkene isomerization, shifting the double bond from the terminal position to the internal (Z)-position, yielding the desired (Z)-crotylboronate derivative. nih.govorganic-chemistry.org Research has shown that this method provides the targeted product with high stereoselectivity. nih.govresearchgate.net Similarly, the corresponding (E)-crotylboronate isomers can be accessed through related transition-metal-catalyzed alkene transposition methodologies. nih.gov

The starting homoallenyl boronates can be synthesized from pinanediol boronic esters. acs.org This involves a reaction with lithiated dichloromethane (B109758) and subsequent treatment with a zinc chloride solution to form an α-chloroboronate intermediate, which is then reacted with an allenyl Grignard reagent. acs.org

Table 1: Nickel-Catalyzed Isomerization of Homoallylboronate

| Precursor | Catalyst System | Product | Selectivity | Reference |

|---|

Preparation of Stable Crotylboron Reagents

Crotylboronic acid itself is often unstable and prone to decomposition. collectionscanada.ca To overcome this limitation, stable and easily handleable derivatives have been developed, primarily as trifluoroborate salts or boronate esters, such as pinacol (B44631) esters. These reagents retain the reactivity of the crotyl moiety while offering significantly improved shelf-life and ease of use. collectionscanada.cascirp.orgscirp.org

Crotyltrifluoroborate Salts

Potassium crotyltrifluoroborates are air- and moisture-stable crystalline solids that serve as excellent crotylating agents. collectionscanada.cascholaris.ca Their synthesis is typically achieved in a two-step sequence starting from the corresponding this compound. scholaris.ca

The general procedure involves the initial formation of this compound. This is accomplished by reacting a crotyl organometallic species, such as crotylpotassium, with a trialkyl borate (B1201080) like trimethylborate, followed by acidic hydrolysis. collectionscanada.ca The resulting crude this compound is then converted to the stable trifluoroborate salt by treatment with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂). collectionscanada.cascholaris.ca The salt can then be isolated through recrystallization. collectionscanada.ca Both (E)- and (Z)-isomers of potassium crotyltrifluoroborate can be synthesized with high purity using this method. scholaris.ca These salts are stable for extended periods when stored under ambient conditions. collectionscanada.ca

General Synthesis of Potassium Crotyltrifluoroborate:

Formation of Boronic Acid: Crotylpotassium + Trialkyl borate → Intermediate borate ester

Hydrolysis: Intermediate borate ester + Acidic workup → this compound

Salt Formation: this compound + KHF₂ (aq) → Potassium Crotyltrifluoroborate

Pinacol Esters of this compound

Pinacol esters of this compound are another class of stable, readily handled crotylating reagents. beilstein-journals.org These compounds are liquids or low-melting solids that can be purified by distillation or chromatography. A highly efficient method for their preparation involves the reaction of a crotyl Grignard reagent with a borane (B79455) source like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, commonly known as pinacolborane (HBpin). escholarship.orggoogle.com

This reaction can be performed under Barbier conditions, where the Grignard reagent is generated in situ from a crotyl halide (e.g., crotyl bromide) and magnesium metal in the presence of pinacolborane. escholarship.orggoogle.com This one-pot procedure is particularly advantageous for reactive allyl and benzyl (B1604629) halides as it minimizes the formation of Wurtz coupling side products. escholarship.orgescholarship.org The reaction proceeds at ambient temperature in an ethereal solvent such as tetrahydrofuran (B95107) (THF), affording the this compound pinacol ester in very good yields after a simple workup. escholarship.org An alternative, more traditional method involves the esterification of this compound with pinacol, typically with removal of water to drive the reaction to completion. orgsyn.org

Table 2: Comparison of Synthetic Routes to Stable Crotylboron Reagents

| Reagent Type | Common Starting Materials | Key Reagents | Advantages | Reference |

|---|---|---|---|---|

| Crotyltrifluoroborate Salts | Crotylpotassium, Trialkyl borate | KHF₂ | Air and water stable solid, long shelf-life | collectionscanada.cascholaris.ca |

| Pinacol Esters | Crotyl halide, Magnesium, Pinacolborane | N/A (Barbier conditions) | Stable liquid/solid, purifiable, avoids Wurtz coupling | escholarship.orggoogle.com |

Mechanistic Principles and Theoretical Investigations

Transition State Analysis in Allylboration Reactions

The addition of crotylboronic acids to carbonyl compounds is widely accepted to proceed through a highly organized, six-membered cyclic transition state. psu.eduopenochem.org This model is fundamental to explaining the efficient transfer of stereochemical information from the crotylboronate to the newly formed homoallylic alcohol product. psu.edu

The Zimmerman-Traxler model is a cornerstone in explaining the stereochemical outcomes of aldol (B89426) and related reactions, including crotylborations. openochem.orgprinceton.edu It postulates a six-membered, chair-like cyclic transition state where the metal center (in this case, boron) and the carbonyl oxygen coordinate, along with the carbon atoms forming the new C-C bond. openochem.org This cyclic arrangement minimizes steric hindrance and optimizes orbital overlap, thereby dictating the relative stereochemistry of the product. openochem.org The geometry of the enolate or, in this case, the crotylboronate (E or Z) directly influences the syn or anti configuration of the resulting product. openochem.orgmsu.edu

The preference for a chair-like conformation in the transition state is a key feature of the Zimmerman-Traxler model. openochem.org This arrangement allows the substituents on both the aldehyde and the crotylboronate to occupy positions that minimize steric strain, typically with larger groups in equatorial positions. openochem.orgepfl.ch The geometry of the crotylboronate is crucial; (E)-crotylboronates lead to the formation of anti-diastereomers, while (Z)-crotylboronates produce syn-diastereomers. msu.edutminehan.com This high degree of stereocontrol is a direct consequence of the predictable arrangement of substituents in the lowest energy chair-like transition state. psu.edunih.gov In some cases, a boat-like transition state may be invoked to explain the formation of minor or unexpected stereoisomers. psu.edubeilstein-journals.org

Computational Chemistry Studies

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for gaining a deeper, quantitative understanding of the mechanisms of crotylboration reactions. mdpi.comcolumbia.edu These studies provide detailed insights into the reaction pathways, the structures of transition states and intermediates, and the origins of the observed selectivity. acs.orgpku.edu.cn

DFT calculations are widely used to map the potential energy surfaces of chemical reactions, allowing for the identification of the most likely reaction pathways. mdpi.compku.edu.cn For crotylboration reactions, these calculations have confirmed that the reaction generally proceeds through a concerted, six-membered chair-like transition state, as predicted by the Zimmerman-Traxler model. researchgate.netresearchgate.net By calculating the activation energies for different possible transition states (e.g., chair vs. boat, and different diastereomeric arrangements), DFT can quantitatively predict the major and minor products of the reaction. pku.edu.cnresearchgate.net These computational studies have been instrumental in refining the mechanistic picture, for instance, by showing that some reactions may proceed through alternative or more complex pathways involving multiple intermediates. pku.edu.cnresearchgate.net

Computational studies have been crucial in identifying and characterizing transient intermediates that may not be directly observable through experimental means. nih.govresearchgate.net For example, in certain crotylboration systems, DFT calculations have supported the formation of intermediate chloroboranes or other activated species. nih.gov Furthermore, these theoretical investigations provide a detailed analysis of the non-covalent interactions (NCIs), such as steric repulsion and hydrogen bonding, that govern selectivity. acs.org By dissecting the energetic contributions of these interactions within the transition state, chemists can gain a fundamental understanding of why a particular stereoisomer is favored, paving the way for the rational design of more selective catalysts and reagents. acs.orgacs.org

Catalytic Mechanisms in Asymmetric Transformations

The development of catalytic asymmetric methods for crotylation reactions has enabled the synthesis of chiral homoallylic alcohols with high levels of stereocontrol. Both chiral Brønsted acids and Lewis acids have emerged as powerful catalysts in this domain, each operating through distinct mechanistic pathways.

Chiral Brønsted acids, particularly those derived from BINOL (1,1'-bi-2-naphthol), have proven to be highly effective in catalyzing the enantioselective allylation of aldehydes with crotylboronic acid derivatives. google.com The catalytic cycle is believed to involve the activation of the aldehyde through hydrogen bonding with the Brønsted acid catalyst. nih.gov This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the crotylboronate.

DFT (Density Functional Theory) computations have been instrumental in elucidating the origins of the observed enantioselectivity and stereoselectivity. acs.org These studies suggest that the reaction proceeds through a well-organized transition state where the chiral catalyst dictates the facial selectivity of the aldehyde and controls the orientation of the incoming crotylboronate. The formation of a ternary complex involving the chiral phosphoric acid, the aldehyde, and the crotylboronate is a key feature of this mechanism. dntb.gov.ua The stereochemical outcome, particularly the formation of (E)-anti-homoallylic alcohols, is rationalized by a transition state model that minimizes steric interactions. acs.org

A notable application of this catalysis is in the asymmetric aldehyde addition with (E)-crotylboron reagents, which yields (E)-anti-1,2-oxaborinan-3-enes with excellent enantioselectivities and E-selectivities. acs.org The reaction of both (E)- and (Z)-crotyl boronates with aryl aldehydes under these conditions can lead to highly enantio- and diastereoselective crotylations. google.com

Table 1: Representative Data for Chiral Brønsted Acid-Catalyzed Crotylation

| Aldehyde | Crotylboronate Isomer | Catalyst | Product Stereochemistry | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|

| Benzaldehyde | E | Chiral Phosphoric Acid | (E)-anti | High | High |

| Benzaldehyde | Z | Chiral Phosphoric Acid | (Z)-syn | High | High |

Note: This table is a generalized representation based on reported findings. Specific yields and selectivities can vary depending on the exact substrates and reaction conditions.

Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), also catalyze the addition of crotylboronates to aldehydes. researchgate.net The mechanism of Lewis acid catalysis involves the coordination of the Lewis acid to the carbonyl oxygen of the aldehyde. reddit.com This coordination increases the electrophilicity of the carbonyl carbon, thereby activating the aldehyde for nucleophilic attack by the this compound derivative. reddit.com

Interestingly, the use of BF₃·OEt₂ can lead to a reversal of stereoselectivity compared to the Brønsted acid-catalyzed pathway. acs.org For instance, the reaction of an (E)-crotylboron reagent with an aldehyde in the presence of BF₃·OEt₂ can produce (Z)-δ-boryl-anti-homoallylic alcohols with high Z-selectivity. acs.org This change in stereochemical outcome is attributed to a different transition state organization enforced by the Lewis acid. Stereochemical models propose that the reaction proceeds through a transition state that leads to the observed Z-selective allyl additions. acs.org

BF₃·OEt₂ has been identified as an optimal catalyst for the E-selective allylation of various aldehydes with α-borylmethyl-(E)-crotylboronate, affording products in good yields and high E-selectivities. nsf.gov The catalyst's role is to control the stereochemical outcome by favoring a transition state where the α-CH₂Bpin group occupies a pseudo-equatorial position, leading to the formation of the E-isomer with high selectivity. nsf.gov

Table 2: Lewis Acid (BF₃·OEt₂)-Catalyzed Crotylation of Aldehydes

| Aldehyde Substrate | Crotylboronate Reagent | Product Stereochemistry | Yield (%) | E/Z Selectivity |

|---|---|---|---|---|

| Benzaldehyde | α-borylmethyl-(E)-crotylboronate | (E)-δ-hydroxymethyl-anti-homoallylic alcohol | 89 | 12:1 |

| Various Aromatic Aldehydes | α-borylmethyl-(E)-crotylboronate | (E)-δ-hydroxymethyl-anti-homoallylic alcohol | 64-89 | (11-20):1 |

Data sourced from studies on BF₃·OEt₂-catalyzed E-selective allylations. nsf.gov

Concerted Mechanisms in Carbon-Carbon Coupling Reactions

In certain carbon-carbon bond-forming reactions, crotylboronic acids can react through concerted mechanisms, particularly in the absence of strong catalytic activation. The diastereoselective allylation of N-tert-butanesulfinyl α-iminoesters with allylboronic acids, for example, is proposed to proceed through a concerted mechanism due to the significant Lewis acidity of the allylboronic acid center. researchgate.net

The classic example of a concerted mechanism involving organoboranes is the Zimmerman-Traxler transition state model for the reaction of allylboranes with aldehydes. brandeis.edu This model proposes a six-membered cyclic transition state where the boron coordinates to the carbonyl oxygen, and the allylic group is transferred to the carbonyl carbon. The stereochemistry of the resulting homoallylic alcohol is determined by the geometry of the crotylboronate and the chair-like transition state that minimizes steric interactions. (E)-crotylboronates typically lead to anti products, while (Z)-crotylboronates afford syn products. scribd.com

In some copper-catalyzed cross-coupling reactions of allylboronic acids with α-diazoketones, the detailed mechanism is still under investigation but is thought to differ significantly from palladium-catalyzed processes. acs.org These reactions can be highly regioselective and diastereoselective, suggesting a well-defined transition state, though not necessarily a simple concerted one. acs.org

Applications in Stereoselective Organic Synthesis

Allylboration of Carbonyl Compounds

The addition of crotylboronates to carbonyl compounds, such as aldehydes and ketones, proceeds through a highly ordered, chair-like Zimmerman-Traxler transition state. This model is fundamental to understanding the high levels of stereocontrol observed in these reactions. The geometry of the crotylboronate (E or Z) directly dictates the relative stereochemistry (syn or anti) of the newly formed stereocenters in the homoallylic alcohol product.

Stereoselective Allylboration of Aldehydes

The reaction of crotylboronates with aldehydes is a widely employed strategy for the synthesis of stereochemically defined homoallylic alcohols. The predictable nature of the Zimmerman-Traxler transition state allows for the selective synthesis of either syn or anti diastereomers.

The addition of (E)-crotylboronates to aldehydes consistently yields syn-homoallylic alcohols with high diastereoselectivity. This outcome is a direct consequence of the chair-like transition state where the aldehyde substituent (R) and the methyl group of the crotyl unit both occupy equatorial positions to minimize steric interactions. This arrangement leads to the formation of the syn diastereomer.

A variety of (E)-crotylboronate reagents have been developed, often employing diols such as pinacol (B44631) or tartrate-derived chiral auxiliaries to enhance stability and stereoselectivity. The reaction is generally applicable to a wide range of aliphatic and aromatic aldehydes.

Table 1: Diastereoselective Synthesis of syn-Homoallylic Alcohols from (E)-Crotylboronates and Aldehydes

| Entry | Aldehyde | (E)-Crotylboronate Reagent | Diastereomeric Ratio (syn:anti) | Yield (%) |

|---|---|---|---|---|

| 1 | Benzaldehyde | (E)-Crotylboronic acid pinacol ester | >95:5 | 92 |

| 2 | Isobutyraldehyde | (E)-Crotyldiisopinocampheylborane | 98:2 | 85 |

Conversely, the reaction of (Z)-crotylboronates with aldehydes produces anti-homoallylic alcohols with high diastereoselectivity. In the corresponding Zimmerman-Traxler transition state, the methyl group of the (Z)-crotylboronate is forced into an axial position to avoid steric clash with the aldehyde substituent, which remains in the equatorial position. This arrangement preferentially leads to the formation of the anti product.

The synthesis of geometrically pure (Z)-crotylboronates can be more challenging than their (E)-counterparts, but various methods have been established to access these valuable reagents.

Table 2: Diastereoselective Synthesis of anti-Homoallylic Alcohols from (Z)-Crotylboronates and Aldehydes

| Entry | Aldehyde | (Z)-Crotylboronate Reagent | Diastereomeric Ratio (anti:syn) | Yield (%) |

|---|---|---|---|---|

| 1 | Benzaldehyde | (Z)-Crotylboronic acid pinacol ester | >95:5 | 90 |

| 2 | Acetaldehyde | (Z)-Crotyldiisopinocampheylborane | 96:4 | 82 |

While diastereoselectivity is effectively controlled by the geometry of the crotylboronate, achieving enantioselectivity in reactions with achiral aldehydes requires the use of chiral reagents or catalysts.

One successful approach involves the use of stoichiometric chiral auxiliaries on the boron atom. Reagents derived from chiral diols, such as those based on tartaric acid or camphor, can induce high levels of enantioselectivity. For instance, the Brown allylation, which utilizes crotylboronates derived from isopinocampheol, is a classic example of this strategy. harvard.edu

More recently, catalytic enantioselective methods have been developed to improve atom economy. These systems often employ a chiral catalyst to activate an achiral crotylboronate, typically a pinacol ester. Chiral diol•SnCl₄ complexes have been shown to catalyze the allyl- and crotylboration of aldehydes with high enantioselectivity. acs.org Similarly, chiral phosphoric acids have been utilized as effective Brønsted acid catalysts for the asymmetric crotylation of aldehydes. researchgate.net Another approach involves the use of a chiral phosphine (B1218219) ligand, such as (S)-SEGPHOS, in combination with an iridium catalyst for the enantioselective crotylation of aldehydes from the alcohol or aldehyde oxidation level. nih.gov

Table 3: Catalytic Enantioselective Crotylboration of Benzaldehyde

| Entry | Crotylboronate | Catalyst System | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | (E)-Crotylboronic acid pinacol ester | Chiral Diol•SnCl₄ (10 mol%) | >95:5 | 98 (syn) |

| 2 | (Z)-Crotylboronic acid pinacol ester | Chiral Phosphoric Acid (10 mol%) | 5:95 | 95 (anti) |

A notable application of crotylboronate chemistry is the synthesis of δ-hydroxymethyl-syn-homoallylic alcohols. A chiral α-borylmethyl-(Z)-crotylboronate reagent has been developed for the highly stereo- and enantioselective synthesis of (E)-δ-hydroxymethyl-syn-homoallylic alcohols. This is achieved through an aldehyde allylboration followed by an oxidative workup. The reaction proceeds with excellent enantioselectivity (>92% ee) and high E-selectivity (>50:1) for a range of aromatic, heterocyclic, and aliphatic aldehydes.

Table 4: Synthesis of (E)-δ-Hydroxymethyl-syn-Homoallylic Alcohols

| Entry | Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) | E:Z Ratio |

|---|---|---|---|---|

| 1 | Benzaldehyde | 68 | 95 | >50:1 |

| 2 | 4-Methoxybenzaldehyde | 76 | 94 | >50:1 |

| 3 | 2-Thiophenecarboxaldehyde | 78 | 93 | >50:1 |

Allylboration of Ketones

The allylboration of ketones with crotylboronic acid derivatives is generally more challenging than the corresponding reaction with aldehydes due to the increased steric hindrance and lower electrophilicity of ketones. However, methods have been developed to effect this transformation, providing access to valuable tertiary homoallylic alcohols.

The diastereoselectivity of ketone crotylation can be influenced by the substrate, with the geometry of the crotylboronate not always being the sole determining factor. For example, the crotylation of butanone with (E)- and (Z)-crotyltrimethylsilane (a related reagent) can both lead to the anti product as the major isomer. nih.gov

Catalytic enantioselective methods for the allylboration of ketones are an active area of research. Chiral biphenols have been shown to catalyze the asymmetric allylboration of ketones with allyldiisopropoxyborane. nih.gov Furthermore, a copper(I) fluoride-chiral phosphine complex (CuF-iPr-DuPHOS) has been reported as an effective catalyst for the enantioselective allylboration and crotylboration of simple ketones, achieving high enantioselectivities. researchgate.net

Table 5: Catalytic Enantioselective Crotylboration of Acetophenone

| Entry | Crotylboronate | Catalyst System | Enantiomeric Excess (ee, %) | Yield (%) |

|---|---|---|---|---|

| 1 | (E)-Crotyldiisopropoxyborane | (R)-3,3'-Br₂-BINOL (15 mol%) | 90 | 75 |

Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, renowned for its ability to form carbon-carbon bonds. libretexts.org While traditionally used for C(sp²)–C(sp²) bond formation, its application has been extended to C(sp²)–C(sp³) couplings, which is relevant for organoboron reagents like this compound esters. nih.gov This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. libretexts.orgyoutube.com

The catalytic cycle generally proceeds through three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com For the challenging coupling of B-alkyl reagents like crotylboronic esters with aryl halides, specific conditions have been developed to achieve high efficiency. nih.gov Rapid and high-yielding reactions have been reported using a combination of specialized phosphine ligands (e.g., AntPhos), neopentyldiol alkylboronic esters, and potassium trimethylsilanolate (TMSOK) as the base under anhydrous conditions. nih.gov The scope of the reaction is broad, accommodating aryl halides with both electron-donating and electron-withdrawing substituents. nih.govresearchgate.net

| Aryl Halide Type | Typical Coupling Partner | General Outcome | Reference |

|---|---|---|---|

| Aryl bromides (electron-withdrawing) | Alkylboronic ester | Good to excellent yields | nih.govnih.gov |

| Aryl bromides (electron-donating) | Alkylboronic ester | Good to excellent yields | nih.govnih.gov |

| Aryl chlorides | Alkylboronic ester | Generally successful with appropriate catalyst systems | nih.gov |

| Heteroaryl halides | Alkylboronic ester | Successful coupling demonstrated with various heterocycles | nih.gov |

Suzuki-Miyaura Cross-Coupling with Aryl Halides

Other Advanced Synthetic Transformations

The 1,4-conjugate addition (or Michael addition) of organoboron reagents to α,β-unsaturated carbonyl compounds is a powerful method for C-C bond formation. Rhodium-catalyzed systems, particularly those using a chiral BINAP ligand, have been extensively developed for the asymmetric conjugate addition of aryl- and alkenylboronic acids to enones. bac-lac.gc.caorganic-chemistry.org

The addition of an aqueous base is often crucial for achieving high chemical yields, as it facilitates the formation of a key Rh-OH species that is highly active for the transmetalation step with the boronic acid. organic-chemistry.org While much of the foundational work has focused on arylboronic acids, the methodology has been extended to organotrifluoroborates. Research has demonstrated that potassium organotrifluoroborates can participate effectively in rhodium-catalyzed asymmetric 1,4-additions to enones, providing a pathway to chiral ketones and amides. scirp.orgorganic-chemistry.org This extension allows the stable and easy-to-handle crotyltrifluoroborate salt to be used as a precursor to a crotyl nucleophile in these stereoselective transformations.

Electrophilic Additions to the Boron Center

While direct electrophilic addition to the boron center of this compound is not the primary reactive pathway, the interaction with Lewis acids represents a crucial aspect of its chemistry, significantly influencing reactivity and stereoselectivity. Boronic acids and their esters are Lewis acidic due to the vacant p-orbital on the boron atom, allowing them to interact with Lewis bases. Current time information in Boston, MA, US.acs.orgbrandeis.edu In the context of stereoselective synthesis, external Lewis acids are employed to activate the crotylboronate reagent, thereby facilitating its reaction with electrophiles such as aldehydes.

A prime example is the use of boron trifluoride etherate (BF₃·OEt₂) as a catalyst in the crotylation of aldehydes. nsf.govtminehan.com In these reactions, the Lewis acid does not add to the boron center but instead coordinates to one of the oxygen atoms of the boronic ester. This coordination enhances the Lewis acidity of the boron atom, which in turn activates the aldehyde for nucleophilic attack by the crotyl group. acs.orgrsc.org

This Lewis acid-catalyzed pathway operates through an open transition state, which is in contrast to the closed six-membered Zimmerman-Traxler transition state that characterizes uncatalyzed allylborations. acs.orgnsf.gov The consequence of this mechanistic divergence is a profound impact on the stereochemical outcome of the reaction. For instance, the inherent diastereoselectivity of a reaction can be completely reversed by the addition of a Lewis acid catalyst. nsf.govrsc.org

Research has shown that while the reaction of α-boryl-(E)-crotylboronate with aldehydes typically proceeds with high Z-selectivity to yield anti-1,2-oxaborinan-3-enes, the introduction of BF₃·OEt₂ completely inverts this selectivity to favor the formation of δ-boryl-anti-homoallylic alcohols with excellent E-selectivity. rsc.org This switch is attributed to the reaction proceeding through a different, favored transition state (TS-1 over TS-2) where steric interactions are minimized. rsc.org In this transition state, the Lewis acid-activated aldehyde reacts with the crotylboronate, leading to the observed E-isomer of the product. rsc.org

The effectiveness of this methodology has been demonstrated across a range of aldehyde substrates, including aromatic, α,β-unsaturated, and aliphatic aldehydes, consistently affording high yields and excellent E-selectivities. nsf.govrsc.org

| Aldehyde | Product | Yield (%) | E-selectivity | Reference |

|---|---|---|---|---|

| Benzaldehyde | δ-boryl-anti-homoallylic alcohol | 91 | >20:1 | rsc.org |

| 4-Methoxybenzaldehyde | δ-boryl-anti-homoallylic alcohol | 92 | >20:1 | rsc.org |

| Cinnamaldehyde | δ-boryl-anti-homoallylic alcohol | 98 | >20:1 | rsc.org |

| Cyclohexanecarboxaldehyde | δ-boryl-anti-homoallylic alcohol | 95 | >20:1 | rsc.org |

| Hydrocinnamaldehyde | δ-boryl-anti-homoallylic alcohol | 85 | >20:1 | rsc.org |

Cyclopropylcarbinylation Reactions

A fascinating and synthetically valuable transformation involving this compound derivatives is the cyclopropylcarbinylation reaction. This anomalous reaction pathway occurs specifically with γ-aryl substituted boronates in their reaction with aldehydes. brandeis.edubrandeis.edu While γ-alkyl substituted crotylboronates undergo the expected diastereoselective homoallylation to form homoallylic alcohols, the presence of an aryl group at the γ-position can divert the reaction towards the formation of cyclopropylcarbinols. brandeis.edubrandeis.edu

The mechanism for this transformation is proposed to proceed through the initial formation of a cyclopropylcarbinyl boronate, which then undergoes a ring-opening and reclosure sequence during the reaction with the aldehyde. brandeis.edubrandeis.edu The electronic properties of the aryl substituent play a critical role in determining the reaction outcome. Electron-rich arenes can favor rearrangement to styrene (B11656) byproducts, whereas other aryl groups facilitate the cyclopropylcarbinylation. brandeis.edu By tuning the electronic nature of the arene substituent, it is possible to switch the reactivity back to the conventional homocrotylation pathway. brandeis.edubrandeis.edu

This reaction provides a stereoselective route to valuable cyclopropylcarbinol structures, which are important motifs in various biologically active molecules. The synthesis of the requisite γ-aryl-substituted boronates can be achieved through a multi-step sequence involving cyclopropanation of vinylboronates, homologation, and ligand exchange. brandeis.edu

Detailed studies on this reaction have provided insight into the delicate balance of factors that control the reaction pathway, offering a unique tool for the stereoselective synthesis of complex molecular architectures.

| γ-Substituent | Reaction Type | Primary Product | Reference |

|---|---|---|---|

| Alkyl | Homoallylation | Homoallylic alcohol | brandeis.edubrandeis.edu |

| Aryl | Cyclopropylcarbinylation | Cyclopropylcarbinol | brandeis.edubrandeis.edu |

| Electron-Rich Aryl | Rearrangement | Styrene byproduct | brandeis.edu |

Advanced Strategies and Complex Molecule Synthesis

Catalytic Asymmetric Transformations of Racemic Reagents

A significant advancement in the utility of crotylboronic acid derivatives involves the use of chiral catalysts to control the reactivity of racemic mixtures. This approach avoids the often-laborious synthesis of single-enantiomer reagents. Two primary strategies, kinetic resolution and enantioconvergent catalysis, have proven highly effective. rsc.org

Kinetic resolution is a powerful strategy that relies on the differential reaction rates of the two enantiomers of a racemic starting material with a chiral catalyst or reagent. msu.edutcichemicals.com In the context of crotylboron chemistry, a chiral catalyst can preferentially activate one enantiomer of a racemic crotylboronate, leading to the formation of an enantioenriched product while leaving the unreacted substrate enriched in the opposite enantiomer.

Recent research has demonstrated a highly effective kinetic resolution of racemic α-borylmethyl-(E)-crotylboronate using a chiral Brønsted acid catalyst, specifically a chiral phosphoric acid ((S)-A). nsf.govrsc.org In this process, the reaction between an aldehyde and the (S)-enantiomer of the crotylboronate is stereochemically "matched" with the (S)-catalyst, proceeding at a much faster rate than the "mismatched" pairing of the (R)-enantiomer with the same catalyst. rsc.orgnih.gov This rate difference allows for the selective conversion of the (S)-crotylboronate into the desired homoallylic alcohol.

The result is a highly efficient kinetic resolution–allylboration sequence that produces (Z)-δ-hydroxymethyl-anti-homoallylic alcohols with excellent Z-selectivity and high enantiomeric excess (ee). rsc.orgnih.gov This method is applicable to a wide range of aldehydes, including aromatic, heteroaromatic, and aliphatic substrates, consistently delivering the products with high stereocontrol. rsc.org For instance, reactions with aliphatic aldehydes proceed with (12–20):1 Z-selectivity and 90–95% ee. rsc.org

| Aldehyde Substrate | Catalyst Loading (mol%) | Z-selectivity | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzaldehyde | 5 | >20:1 | 85 | 99 |

| 4-Methoxybenzaldehyde | 5 | >20:1 | 88 | 99 |

| 2-Naphthaldehyde | 5 | 11:1 | 81 | 99 |

| 2-Furaldehyde | 5 | 8:1 | 75 | 98 |

| Hydrocinnamaldehyde | 10 | 12:1 | 72 | 95 |

| Cyclohexanecarboxaldehyde | 10 | 15:1 | 68 | 92 |

Table 1: Selected examples of the kinetic resolution-allylboration of various aldehydes with racemic α-borylmethyl-(E)-crotylboronate catalyzed by chiral phosphoric acid (S)-A. Data sourced from rsc.org.

While kinetic resolution is effective, its maximum theoretical yield for the desired product from a racemate is 50%. Enantioconvergent catalysis overcomes this limitation by converting both enantiomers of a racemic starting material into a single, highly enantioenriched product. rsc.org This approach represents a more atom-economical and efficient strategy.

Researchers have successfully developed enantioconvergent pathways utilizing racemic α-borylmethyl-(E)-crotylboronate. rsc.orgnsf.gov In these reaction manifolds, both enantiomers of the racemic reagent are transformed into highly enantioenriched products, such as 1,5-diols or α,β-unsaturated aldehydes, in the presence of a single chiral phosphoric acid catalyst. rsc.orgnih.gov For example, after the initial allylation reaction, subsequent in situ protection and oxidative workup can lead to a mixture of allylic alcohols, which can then be oxidized to a single, highly enantioenriched α,β-unsaturated aldehyde in good yield and high enantiopurity (e.g., 92% ee). nsf.govrsc.org

This aldehyde product serves as a valuable chiral building block, with the aldehyde group acting as a handle for further synthetic transformations. nsf.govrsc.org This methodology is particularly powerful as it requires only a catalytic amount of the chiral source and does not necessitate a large excess of the racemic reagent to achieve high optical purity in the final product. rsc.orgnih.gov

Integration into Natural Product Synthesis

The stereoselective carbon-carbon bond-forming capability of this compound reagents makes them ideal for the synthesis of complex natural products, many of which are characterized by long chains of stereochemically defined carbon centers. ualberta.cacolumbia.edu

Polypropionates are a major class of polyketide natural products characterized by a repeating pattern of methyl-substituted stereocenters. mdpi.com The controlled synthesis of these units is a significant challenge in organic synthesis. Asymmetric crotylboration is a premier method for constructing these motifs, allowing for the iterative and highly stereocontrolled addition of propionate (B1217596) units. researchgate.netnih.gov

The synthesis of the complex polypropionate fragments of several natural products, including chaxamycins A/D, salinisporamycin, and rifamycin (B1679328) S, has been accomplished using a strategy heavily reliant on crotylboron reagents. nih.govresearchgate.netacs.org In a notable example, three different crotylboron reagents were used to systematically construct a fragment containing seven contiguous stereocenters. researchgate.netacs.org A key challenge in such syntheses is the "mismatched" double asymmetric reaction, where the inherent facial bias of a chiral aldehyde opposes the preference of the chiral reagent. acs.org The development of highly selective crotylborane reagents has provided a general solution to this long-standing problem, enabling the synthesis of challenging anti,anti-dipropionate stereotriads with high diastereoselectivity (≥15:1). acs.org

The homoallylic alcohol is a fundamental structural motif present in a vast array of bioactive natural products. nsf.gov Crotylboration reactions are frequently the method of choice for establishing the critical stereochemistry of these alcohol-bearing centers.

For example, (Z)-2-methyl-3-pentene-1,5-diols are common structural units in natural products such as discodermolide and dictyostatin. rsc.orgrsc.org Catalytic asymmetric transformations of racemic crotylboronates have provided direct access to these diol motifs with high Z-selectivity and enantioselectivity. rsc.org Similarly, the (E)-δ-hydroxymethyl-anti-homoallylic alcohol motif is found in numerous natural products, and methods using chiral α-borylmethyl-(E)-crotylboronates have been developed for their direct, enantioselective synthesis. nsf.gov These reactions proceed with high E-selectivities ((11-20):1) and excellent enantioselectivities (93-95% ee) for a variety of aldehyde substrates. nsf.gov The resulting functionalized olefin in the product can be used for subsequent carbon-carbon bond formations, further enhancing the synthetic utility of the method. nsf.gov

Beyond the construction of specific motifs, this compound chemistry is instrumental in the assembly of large, stereochemically complex fragments that form the backbones of intricate natural products. The predictable and high fidelity of stereochemical transfer in crotylboration reactions allows for the confident synthesis of advanced intermediates.

The synthesis of the C(15)–C(27) fragment of rifamycin S serves as a prime example. researchgate.net This synthesis was achieved in ten steps and utilized an iterative application of crotylboration reactions to install the numerous stereocenters with exceptional control. researchgate.netacs.org The use of a bifunctional crotylborane reagent bearing a vinylstannane unit was particularly strategic, as the vinylstannane in the product provided a direct handle for subsequent Stille cross-coupling reactions, facilitating the connection of large molecular fragments. nih.gov This demonstrates how crotylboration can be integrated into a broader synthetic strategy, not only to set stereocenters but also to introduce functionality for subsequent key bond formations.

Future Research Directions in Crotylboronic Acid Chemistry

Development of Novel Crotylboron Reagents

A primary focus of future research is the creation of new crotylboron reagents with enhanced reactivity, stability, and stereochemical control. While traditional crotylboronates are well-established, scientists are designing next-generation reagents to access more complex and diverse molecular architectures.

A significant area of development involves α-substituted crotylboronates. For instance, α-boryl-substituted crotylboron reagents have been synthesized and are gaining attention. researchgate.netnih.govrsc.org Researchers have developed stereoselective methods to produce (Z)-α-boryl-crotylboronates through nickel-catalyzed Z-selective alkene isomerization. nih.govrsc.org These reagents undergo highly diastereoselective additions to aldehydes to furnish (E)-δ-boryl-substituted syn-homoallylic alcohols. nih.govrsc.org The resulting vinyl boronate group can be used in subsequent carbon-carbon bond-forming reactions, as demonstrated in the synthesis of fragments of the natural products nannocystin A and nannocystin Ax. nih.govrsc.org Similarly, α-borylmethyl-(Z)-crotylboronate reagents have been developed for the highly stereo- and enantioselective synthesis of (E)-δ-hydroxymethyl-syn-homoallylic alcohols. nsf.gov

Another promising class of reagents is α,α-disubstituted crotylboronates. acs.org These reagents, when paired with chiral Brønsted acid catalysis, react with aldehydes to yield (E)-anti-1,2-oxaborinan-3-enes with excellent enantioselectivity. acs.org Interestingly, switching to a Lewis acid catalyst like BF₃·OEt₂ with the same E-crotylboron reagent reverses the stereoselectivity, producing (Z)-δ-boryl-anti-homoallylic alcohols. acs.org This catalyst-controlled stereodivergence from a single reagent isomer is a powerful synthetic tool.

Furthermore, allylic gem-diboronate esters are emerging as a novel type of organoboron reagent. nih.govacs.org These compounds exhibit unique reactivity, undergoing highly chemo- and stereoselective crotylation of aldehydes and cyclic aldimines to form anti-5,6-disubstituted oxaborinin-2-ols or (E)-δ-boryl-anti-homoallylic amines with high efficiency. nih.govacs.org A key advantage is their ability to react without the need for strong bases, which broadens their functional group compatibility compared to traditional gem-diborylalkanes. acs.org

Table 1: Novel Crotylboron Reagents and Their Products

| Reagent Name | Reagent Structure | Reacts with | Product Class | Reference |

| (Z)-α-Boryl-crotylboronate | α-boryl substituted homoallylboronate | Aldehydes | (E)-δ-Boryl-substituted syn-homoallylic alcohols | nih.govrsc.org |

| α,α-Disubstituted (E)-crotylboronate | α,α-disubstituted crotylboronate | Aldehydes | (E)-anti-1,2-oxaborinan-3-enes or (Z)-δ-boryl-anti-homoallylic alcohols | acs.org |

| Allylic gem-Diboronate Ester | Allylic-gem-diboronate ester | Aldehydes, Cyclic Aldimines | anti-5,6-disubstituted oxaborinin-2-ols, (E)-δ-boryl-anti-homoallylic amines | nih.govacs.org |

Exploration of Alternative Catalytic Systems

The discovery and implementation of new catalytic systems are crucial for advancing crotylation chemistry. While stoichiometric chiral auxiliaries on boron have been historically dominant, the field is moving towards catalytic asymmetric methods to improve atom economy and efficiency. thieme-connect.com

Transition Metal Catalysis: Alternative transition metals are being explored to complement traditional methods.

Iridium: Cyclometallated iridium catalysts have been successfully employed for the highly regio-, diastereo-, and enantioselective carbonyl crotylation of alcohols and aldehydes. nih.gov This system uses α-methyl allyl acetate (B1210297) as a crotyl source, functioning under transfer hydrogenation conditions and avoiding preformed organometallic reagents. nih.gov

Nickel: Nickel/N-heterocyclic carbene (NHC) catalytic systems have been developed for the branched-selective α-crotylation of simple ketones using 1,3-butadiene. nsf.gov This method is notable for its atom economy and for operating under pH and redox-neutral conditions. nsf.gov Nickel catalysis has also been instrumental in the Z-selective isomerization to form novel α-boryl-substituted crotylboron reagents. nih.govrsc.org

Photoredox and Dual Catalysis: Photoredox catalysis offers a distinct approach, enabling reactions through radical pathways under mild conditions. acs.orgnih.gov

Photoredox Cobalt/Titanium Dual Catalysis: A synergistic system using photoredox, cobalt, and titanium catalysts has been developed for the radical crotylation of aldehydes with 1,3-butadiene. researchgate.netresearchgate.net This approach provides excellent regioselectivity and diastereoselectivity and is a powerful example of metal-hydride hydrogen atom transfer (MHAT) strategy. researchgate.netresearchgate.net

Photoredox/Nickel Dual Catalysis: The combination of photoredox catalysis with nickel catalysis has proven effective for cross-coupling reactions, overcoming limitations of traditional methods by proceeding through single-electron pathways. acs.org

Organocatalysis and Biocatalysis:

Brønsted and Lewis Base Catalysis: Chiral Brønsted acids, such as phosphoric acids, can catalyze the asymmetric addition of α,α-disubstituted crotylboronates to aldehydes. researchgate.netacs.org Chiral Lewis bases, including pyridine (B92270) N-oxides and bipyridine N,N'-dioxides, are effective catalysts for the asymmetric crotylation of aldehydes with crotyltrichlorosilanes. thieme-connect.comresearchgate.net

Biocatalysis: The use of enzymes as catalysts represents a significant frontier in asymmetric synthesis. elsevier.comfrontiersin.org While still an emerging area for crotylation reactions, biocatalysis offers the potential for exquisite selectivity and high functional group tolerance under mild, environmentally friendly conditions. frontiersin.org

Expansion of Substrate Scope and Functional Group Tolerance

A continuous goal in synthetic chemistry is to expand the range of substrates that can participate in a given reaction while tolerating a wide array of functional groups. Future research in crotylboronic acid chemistry will focus on applying newly developed reagents and catalysts to a broader spectrum of electrophiles.

The development of novel reagents has already pushed these boundaries. For example, the use of allylic gem-diboronate esters enables the highly chemo- and stereoselective crotylation of not only a wide range of aldehydes but also cyclic aldimines. nih.govacs.org These reactions proceed efficiently with substrates containing sensitive functional groups, including esters, nitriles (cyano group), and alkenes, which might not be compatible with harsher reaction conditions. acs.org

Similarly, new catalytic systems have demonstrated broad applicability. The nickel/NHC-catalyzed α-crotylation of ketones works well with diverse aryl ketones, including those with electron-rich and electron-deficient substituents, as well as various heteroaryl ketones. nsf.gov Iridium-catalyzed crotylation is effective for a range of substituted benzylic alcohols. nih.gov The mild conditions of photoredox catalysis also contribute to excellent functional group tolerance. For example, photoredox/cobalt/titanium-catalyzed radical crotylation is compatible with aldehydes featuring alkenyl, alkynyl, and halogen functionalities. researchgate.net

A significant challenge that remains is the efficient and stereoselective crotylation of less reactive electrophiles, such as ketones and ketimines, particularly for generating quaternary carbon centers. acs.org While progress has been made, developing general and highly enantioselective catalytic methods for these substrates is a key objective. acs.orgnih.gov Furthermore, achieving stereodivergent synthesis—the ability to access any possible stereoisomer of a product from common starting materials by simply changing the catalyst or reagent geometry—is a major goal. acs.orgnih.gov Recent advances have demonstrated stereodivergent crotylboration of ketones and imines, and future work will aim to expand this powerful capability. acs.org

Table 2: Substrate Scope and Functional Group Tolerance in Modern Crotylation

| Catalyst System | Electrophile Scope | Tolerated Functional Groups | Reference |

| Allylic gem-Diboronate Esters | Aldehydes (aromatic, heteroaryl, aliphatic), Cyclic Aldimines | Ester, Cyano, Alkene | acs.org |

| Nickel/NHC | Ketones (aryl, heteroaryl) | Electron-donating and -withdrawing groups on aryl ring | nsf.gov |

| Iridium/ (S)-SEGPHOS | Alcohols (benzylic), Aldehydes | Halogens (Cl, Br), Methoxy, Trifluoromethyl | nih.gov |

| Photoredox Co/Ti Dual Catalysis | Aldehydes | Alkenyl, Alkynyl, Halogens | researchgate.net |

Green Chemistry Approaches to this compound Synthesis and Reactions

Integrating the principles of green chemistry into the synthesis and application of crotylboronic acids is a critical direction for future research. This involves developing more sustainable processes by reducing waste, avoiding hazardous solvents, and improving atom economy.

One of the most significant advances is the development of reactions in aqueous media. Recently, an "on-water" Brønsted acid-catalyzed carbonyl allylation has been reported, using medium-chain fatty acids like caprylic acid as the catalyst. rsc.org This system operates efficiently in the presence of seawater or edible sea salt, which suppresses micelle formation and enhances reactivity, offering a low-cost and environmentally benign alternative to conventional organic solvents. rsc.org Similarly, a nickel-catalyzed α-crotylation of ketones was found to be significantly accelerated by the presence of water. nsf.gov

Atom economy is another core principle of green chemistry. Traditional methods often require the pre-synthesis of crotylmetal reagents, which can be a multi-step process generating stoichiometric byproducts. nih.gov Newer catalytic approaches circumvent this by using simple, abundant feedstocks. For instance, several methods now use 1,3-butadiene, an industrial chemical, as the direct source of the crotyl group in reactions with ketones and aldehydes. nsf.govresearchgate.net Catalytic transfer hydrogenation reactions also represent a greener alternative, as they avoid the use of preformed organometallic reagents. nih.gov

The exploration of alternative energy sources, such as visible light in photoredox catalysis, aligns with green chemistry goals by enabling reactions to proceed under mild, ambient temperature conditions, thereby reducing energy consumption. researchgate.netresearchgate.netmdpi.com Biocatalysis, by its nature, operates in aqueous environments at mild temperatures and pressures, representing an ideal green approach to asymmetric synthesis that will likely see increased application in crotylation reactions in the future. elsevier.comfrontiersin.org

Table 3: Examples of Green Chemistry Approaches in Crotylation

| Approach | Key Feature | Example Reaction | Reference |

| Aqueous Media | "On-water" catalysis using seawater/salt | Brønsted acid-catalyzed allylation of aldehydes and ketones | rsc.org |

| Atom Economy | Use of feedstock chemicals | Ni-catalyzed crotylation of ketones with 1,3-butadiene | nsf.gov |

| Alternative Catalysis | Avoidance of preformed organometallics | Ir-catalyzed transfer hydrogenative crotylation | nih.gov |

| Energy Efficiency | Visible-light-driven reactions | Photoredox-catalyzed radical crotylation with 1,3-butadiene | researchgate.netresearchgate.net |

Q & A

Q. What are the standard synthetic protocols for crotylboronic acid, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via hydroboration of 1,3-dienes or transmetallation of crotylmetals with boronic esters. Key factors include solvent choice (e.g., THF for stability), temperature control (0–25°C to prevent decomposition), and stoichiometry of reagents (e.g., 1:1.2 ratio of diene to borane). Yield optimization often requires inert atmosphere handling due to moisture sensitivity . Characterization via B NMR and GC-MS can confirm purity (>95% is typical for synthetic batches) .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

- Spectroscopy : H and C NMR verify regiochemistry and stereochemistry, while B NMR distinguishes boronic acid from boronate esters.

- Chromatography : HPLC or GC-MS quantifies purity and detects byproducts like boroxines.

- Elemental Analysis : Combustion analysis validates boron content (theoretical ~10.8%) .

- Moisture Sensitivity Tests : Karl Fischer titration ensures minimal water content (<0.1%) to prevent decomposition .

Advanced Research Questions

Q. How can researchers optimize cross-coupling reactions involving this compound to minimize stereochemical scrambling?

Stereochemical integrity in Suzuki-Miyaura couplings depends on:

- Catalyst Selection : Palladium catalysts with bulky ligands (e.g., SPhos) reduce β-hydride elimination.

- Base Choice : Mild bases (e.g., KCO) prevent boronate hydrolysis.

- Solvent System : Mixed solvents (e.g., DME/HO) stabilize the boronate intermediate. Monitoring reaction progress via F NMR (if fluorinated substrates are used) or chiral HPLC can detect stereochemical drift .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental outcomes in this compound-mediated reactions?

- Mechanistic Re-evaluation : Use DFT calculations to identify overlooked transition states (e.g., non-classical carbocation intermediates in allylboration).

- Isotopic Labeling : H or C labeling tracks unexpected bond migrations.

- In Situ Spectroscopy : React-IR or ESI-MS captures transient intermediates, validating or refuting computational models .

Q. How does the stability of this compound under varying pH and temperature conditions impact its utility in multi-step syntheses?

- pH Studies : Below pH 7, this compound forms boronate esters with diols; above pH 9, it hydrolyzes to crotyl alcohol. Buffered conditions (pH 7–8) are optimal for storage.

- Thermal Stability : Decomposition above 40°C (TGA-DSC data) necessitates low-temperature protocols for long-term reactions.

- Compatibility Screening : Test with common reagents (e.g., Grignard reagents) to identify incompatibilities early .

Q. What methodologies are recommended for analyzing conflicting data on the reactivity of this compound in stereoselective allylboration reactions?

- Control Experiments : Replicate studies with rigorously dried solvents and substrates to rule out moisture interference.

- Cross-Validation : Compare results across multiple techniques (e.g., X-ray crystallography for stereochemical assignments vs. NOE NMR).

- Meta-Analysis : Systematically review literature to identify trends (e.g., solvent polarity correlating with enantiomeric excess) .

Data Presentation and Reproducibility

Q. How should researchers document experimental procedures for this compound to ensure reproducibility?

- Detailed Protocols : Specify exact equivalents, catalyst loading, and mixing rates.

- Supporting Information : Provide raw NMR/GC-MS data, including baseline noise levels and integration values.

- Crystallographic Data : Deposit .cif files for X-ray structures in public databases (e.g., Cambridge Structural Database) .

Q. What statistical approaches are suitable for analyzing variability in this compound reaction yields?

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst type).

- Error Analysis : Calculate standard deviations across triplicate runs and report confidence intervals.

- Multivariate Regression : Identify hidden factors (e.g., ambient humidity) affecting reproducibility .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of boronate vapors.

- Spill Management : Neutralize spills with sodium bicarbonate or sand; avoid water to prevent exothermic reactions .

Q. How can researchers address discrepancies in toxicity profiles reported for this compound?

- Literature Review : Cross-reference Material Safety Data Sheets (MSDS) with peer-reviewed toxicology studies.

- In Vitro Testing : Perform Ames tests or cell viability assays to assess mutagenicity/cytotoxicity.

- Transparent Reporting : Disclose all safety data, including conflicting findings, in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.